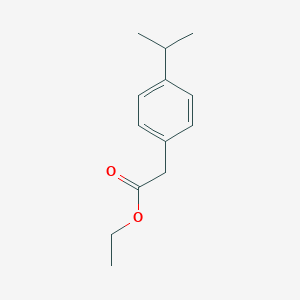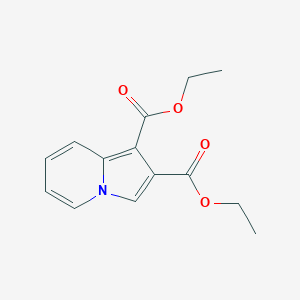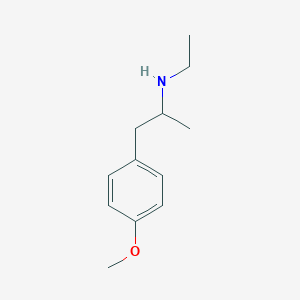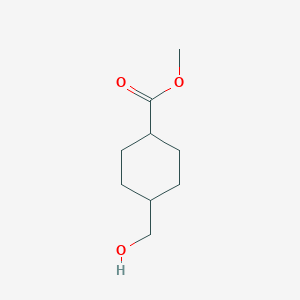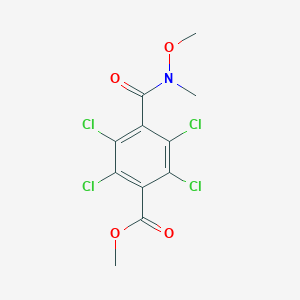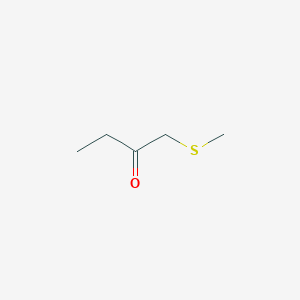
1-(Metiltio)-2-butanona
Descripción general
Descripción
1-(Methylthio)-2-butanone, also known as 2-methyl-3-(methylthio)butanone, is a volatile compound that is commonly found in various fruits and vegetables such as tomatoes, onions, and grapes. It is known for its distinct aroma and flavor, which is often described as onion-like or sulfurous. In recent years, 1-(Methylthio)-2-butanone has gained significant attention in the scientific community due to its potential applications in various fields such as food science, agriculture, and medicine.
Aplicaciones Científicas De Investigación
Síntesis orgánica
1-(Metiltio)-2-butanona es una materia prima e intermedio importante utilizado en la síntesis orgánica . Se utiliza para crear una variedad de otros compuestos químicos, contribuyendo al desarrollo de nuevos materiales y tecnologías.
Productos farmacéuticos
Este compuesto juega un papel significativo en la industria farmacéutica . Se utiliza en la síntesis de varios medicamentos, contribuyendo al desarrollo de nuevos tratamientos y terapias.
Agroquímicos
This compound también se utiliza en la producción de agroquímicos . Estos productos químicos, que incluyen pesticidas y fertilizantes, son esenciales para mantener la productividad agrícola y la seguridad alimentaria.
Campos de colorantes
En la industria de los colorantes, this compound se utiliza como materia prima e intermedio . Contribuye a la producción de una amplia gama de colorantes, mejorando el color y la apariencia de textiles, plásticos y otros materiales.
Bioprospección
La estructura química y las propiedades únicas del compuesto lo convierten en un recurso valioso en la bioprospección . Los investigadores lo utilizan para explorar la diversidad quimioestructural de los productos naturales, lo que lleva al descubrimiento de nuevos compuestos bioactivos.
Búsqueda virtual
This compound se puede utilizar en estrategias de búsqueda virtual . Estas estrategias implican el análisis in silico de grandes bibliotecas de compuestos, lo que ayuda a identificar candidatos prometedores para su posterior estudio.
Propiedades
IUPAC Name |
1-methylsulfanylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-3-5(6)4-7-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAGGJDTOMPTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065577 | |
| Record name | 1-(Methylthio)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid; odour remniscient of mushroom with a characterisitic garlic undertone | |
| Record name | 1-(Methylthio)-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/519/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997 (22°) | |
| Record name | 1-(Methylthio)-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/519/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13678-58-5 | |
| Record name | Methylthiomethyl ethyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methyl THIO)-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 1-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Methylthio)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methylthio)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(METHYLTHIO)-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPY19W300G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(Methylthio)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1-(methylthio)-2-butanone derivatives as insecticides?
A: While the provided abstracts don't explicitly detail the exact mechanism of action for 1-(methylthio)-2-butanone derivatives, they highlight their effectiveness as systemic insecticides. [, , ] This suggests that these compounds are absorbed by the plant and distributed throughout its tissues, ultimately reaching and affecting target insects upon feeding. The research specifically mentions their efficacy against aphids and scales on various crops like sorghum, spruce, and camellias. [, , ]
Q2: How does the oxidation state of sulfur in 1-(methylthio)-2-butanone derivatives influence their fragmentation pattern in mass spectrometry?
A: Research on the mass spectral characteristics of 3,3-dimethyl-1-methylthio-2-butanone O-[(methylamino)carbonyl]oxime (thiofanox) and its metabolites reveals that the oxidation state of sulfur significantly impacts its fragmentation pathway. [] The study used deuterium labeling and high-resolution mass spectrometry to understand these patterns. It was observed that the dominant fragmentation pathway involves either the loss of CH3NCO or the sulfur-containing moiety. Interestingly, the preferred pathway was dependent on whether the sulfur atom existed as a sulfide, sulfoxide, or sulfone. []
Q3: Are there any studies on the environmental fate of 1-(methylthio)-2-butanone derivatives?
A: Yes, there is at least one study mentioned that investigates the fate of 3,3-dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime (Diamond Shamrock DS-15647) in cotton plants and soil. [] Although the abstract doesn't provide specific results, this research likely aimed to determine the compound's degradation pathway, persistence in the environment, and potential effects on non-target organisms.
Q4: Were there any notable differences in efficacy among various 1-(methylthio)-2-butanone derivative insecticides tested?
A: Yes, the research indicates varying levels of efficacy among different 1-(methylthio)-2-butanone derivatives. For instance, in controlling tea scale on camellias, aldicarb and DS-15647 (3,3-dimethyl-1-methylthio-2-butanone O-(methylcarbamoyl)oxime) provided outstanding control. [] Comparatively, dimethoate and carbofuran were effective at higher rates, while phorate only worked at the highest tested rate, and disulfoton proved ineffective. [] These differences likely stem from variations in their uptake, translocation within the plant, and inherent toxicity to the target pest.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


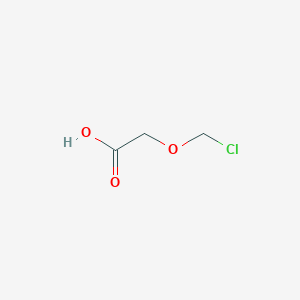
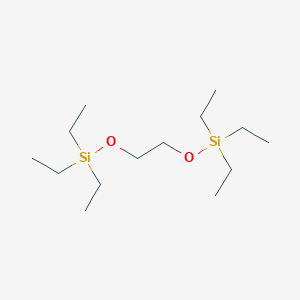
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
